molecular formula C13H23NO3Si B1591866 Pyridine, 4-[2-(triethoxysilyl)ethyl]- CAS No. 98299-74-2

Pyridine, 4-[2-(triethoxysilyl)ethyl]-

Cat. No.: B1591866
CAS No.: 98299-74-2
M. Wt: 269.41 g/mol
InChI Key: MMZPUXVBQAQQDQ-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridine-Silane Conjugates in Advanced Materials Science and Catalysis

Pyridine-silane conjugates, such as Pyridine (B92270), 4-[2-(triethoxysilyl)ethyl]-, serve as indispensable tools in materials science and catalysis. Their primary role is that of a coupling agent or surface modifier, particularly for silica-based materials. cymitquimica.com The triethoxysilyl group can anchor the molecule to the surface of materials like silica (B1680970) or glass through the formation of stable siloxane (Si-O-Si) bonds. This functionalization is critical for creating advanced coatings that enhance adhesion and durability.

In catalysis, the pyridine moiety provides a site for coordination with metal ions or acts as a basic catalytic center. cymitquimica.com When immobilized on a support like silica, it creates a heterogeneous catalyst that is stable, easily separable from the reaction mixture, and recyclable. mdpi.com For instance, pyridine-functionalized mesoporous organosilicas have been successfully employed as highly active and stable heterogeneous base catalysts for Knoevenagel condensation reactions. mdpi.com The ability to support catalytic species on silica surfaces enhances their stability and performance in various chemical transformations.

Structural Framework and Functional Group Synergies within the Pyridine, 4-[2-(triethoxysilyl)ethyl]- Architecture

The efficacy of Pyridine, 4-[2-(triethoxysilyl)ethyl]- stems from the synergistic interplay between its two key functional groups: the pyridine ring and the triethoxysilyl moiety. cymitquimica.com

The triethoxysilyl group is the reactive anchor of the molecule. Under aqueous conditions, either acidic or neutral, the ethoxy groups (-OCH2CH3) hydrolyze to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on the surface of substrates like silica, or with other silanol groups, to form a robust and stable network of covalent siloxane bonds. This process is fundamental to its application in surface modification and the creation of hybrid organic-inorganic materials.

The pyridine ring , on the other hand, provides the specific chemical functionality. The nitrogen atom in the 4-position of the pyridine ring possesses a lone pair of electrons, making it a Lewis base and a potent ligand for coordinating with a wide range of metal ions. cymitquimica.com This property is exploited in the design of supported metal catalysts. The Lewis basicity of the 4-substituted pyridine is stronger than that of its 2-substituted isomer, which can enhance its metal-ion binding capabilities.

The ethyl spacer between these two groups provides flexibility and insulates the pyridine ring from the potential steric and electronic effects of the silicon atom and the surface to which it is attached.

Physicochemical Properties of Pyridine, 4-[2-(triethoxysilyl)ethyl]-

Property Value Reference
CAS Number 98299-74-2 nih.gov
Molecular Formula C13H23NO3Si nih.govcymitquimica.comchemnet.com
Molecular Weight 269.41 g/mol nih.govcymitquimica.com
IUPAC Name triethoxy(2-pyridin-4-ylethyl)silane nih.gov

Historical Development and Emerging Trends in Organosilicon-Pyridine Systems Research

The field of organosilicon chemistry has seen substantial growth, with early research focusing on the fundamental synthesis and reactivity of these compounds. rsc.org The synthesis of silylated pyridines, for example, has been explored using various catalytic methods, including zinc- and ruthenium-catalyzed dehydrogenative silylation or hydrosilylation. acs.orgacs.org These foundational studies paved the way for the creation of more complex, functional molecules like Pyridine, 4-[2-(triethoxysilyl)ethyl]-.

Historically, research has progressed from simple silylation reactions to the deliberate design of bifunctional organosilanes for specific applications. An emerging trend is the development of sophisticated organic-inorganic hybrid materials where the organosilane is a key building block. mdpi.com Research into novel periodic mesoporous organosilicas (PMOs) containing uniformly distributed pyridine groups within the pore walls exemplifies this trend. mdpi.com These materials are not just surface-functionalized but have the organic moiety integrated throughout their framework, offering unique catalytic and adsorptive properties. mdpi.com

Another area of growing interest is the exploration of the coordination chemistry of these systems, including the potential for hypercoordination at the silicon center, where the pyridine nitrogen might interact with the silicon atom. mdpi.commdpi.com While direct intramolecular N→Si coordination is less common in this specific 4-substituted isomer, the broader study of interactions in pyridine-silane systems continues to be an active area of research, potentially leading to materials with novel electronic and structural properties. mdpi.com The superior hydrolytic stability of triethoxysilyl derivatives compared to their trichlorosilyl (B107488) counterparts also makes them preferable for applications requiring long-term durability.

Overview of Key Academic Research Domains and Thematic Focus

The unique properties of Pyridine, 4-[2-(triethoxysilyl)ethyl]- place it at the intersection of several key research domains:

Materials Science and Surface Chemistry: A primary focus is its use to modify the surfaces of silica, glass, and other metal oxides. Research in this area aims to create tailored surfaces with specific properties such as improved adhesion, controlled wettability, and biocompatibility. cymitquimica.com The synthesis of hybrid materials and mesoporous organosilicas is a significant sub-field. mdpi.com

Catalysis: A substantial body of research is dedicated to its role as a ligand or support in catalysis. chemscene.com This includes immobilizing homogeneous catalysts to create recyclable heterogeneous systems and using the pyridine group itself as a basic catalyst. mdpi.com The development of catalysts for specific organic transformations, like C-C bond formation, remains a key objective. mdpi.com

Coordination Chemistry: The interaction of the pyridine nitrogen with various metal centers is a fundamental research theme. cymitquimica.com Studies often focus on synthesizing and characterizing novel metal-organosilane complexes and exploring their subsequent use in catalysis or as functional materials. mdpi.com

Organic Synthesis: The development of efficient and selective synthetic routes to Pyridine, 4-[2-(triethoxysilyl)ethyl]- and related organosilicon-pyridine structures is an ongoing area of interest. acs.org This includes exploring new catalysts and reaction conditions for the silylation of pyridines. acs.org

Comparative Data of Related Silane (B1218182) Compounds

Compound Substituent Group Key Feature Primary Application Area
Pyridine, 4-[2-(triethoxysilyl)ethyl]- -Si(OCH2CH3)3 Moderate hydrolysis rate, good stability Silane coupling agents, mesoporous materials
Pyridine, 4-[2-(trichlorosilyl)ethyl]- -SiCl3 Very high reactivity/hydrolysis rate Rapid surface functionalization uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triethoxy(2-pyridin-4-ylethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-9-13-7-10-14-11-8-13/h7-8,10-11H,4-6,9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZPUXVBQAQQDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCC1=CC=NC=C1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595978
Record name 4-[2-(Triethoxysilyl)ethyl]pyridine
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Molecular Weight

269.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98299-74-2
Record name 4-[2-(Triethoxysilyl)ethyl]pyridine
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Record name 4-[2-(Triethoxysilyl)ethyl]pyridine
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Record name Pyridine, 4-[2-(triethoxysilyl)ethyl]
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Mechanistic Investigations of Pyridine, 4 2 Triethoxysilyl Ethyl Reactivity and Interactions

Electrochemical and Coordination Chemistry of the Pyridine (B92270) Heterocycle

The pyridine end of the molecule provides a second, distinct site of reactivity, governed by the properties of the aromatic nitrogen heterocycle.

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base and the primary site for protonation. youtube.com In acidic media, it readily accepts a proton (H⁺) to form a positively charged pyridinium (B92312) cation. The pKa of the conjugate acid is approximately 5.25. wikipedia.org

This protonation has significant electronic consequences. The resulting pyridinium ion is highly electron-deficient, which deactivates the aromatic ring towards electrophilic substitution reactions. youtube.comyoutube.com

The nitrogen lone pair enables the pyridine ring to function as an effective L-type, two-electron donor ligand in coordination chemistry. wikipedia.org It can coordinate to a wide variety of transition metal ions to form stable complexes. researchgate.net This behavior allows Pyridine, 4-[2-(triethoxysilyl)ethyl]- to act as a versatile linker molecule. After the triethoxysilyl group is used to anchor the molecule to a surface, the now-exposed pyridine group is available to chelate metal ions.

This strategy is widely employed to immobilize homogeneous catalysts onto heterogeneous supports, combining the high selectivity of the catalyst with the ease of separation of a solid support. The pyridine moiety has been shown to coordinate with numerous metals, impacting their catalytic activity and stability.

Examples of Pyridine Ligand Coordination in Catalysis

Metal CenterApplicationObserved Effect of Pyridine Coordination
Co(II)Cycloaddition catalysis Enhances regioselectivity.
Ti(IV)Hydroamination of alkynes Enables regioselective synthesis.
Ru, Rh, IrVarious catalytic reactions wikipedia.orgForms stable halide complexes like [MCl₃(py)₃]. wikipedia.org
Pt(II)Luminescent materials, electrochemistry nih.govForms stable, planar complexes with tunable electronic properties. nih.gov

Mechanistic Insights into Pyridine-Assisted Catalytic Cycles

The pyridine component of "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" can actively participate in or influence catalytic cycles in several ways. When immobilized on a support, the accessibility and electronic properties of the pyridine nitrogen are crucial for its catalytic role.

Research into pyridine-assisted catalysis often highlights the role of the nitrogen atom as a Lewis base or a nucleophile. In reactions catalyzed by supported "Pyridine, 4-[2-(triethoxysilyl)ethyl]-", the catalytic cycle is believed to initiate with the interaction of a reactant with the pyridyl group. For instance, in reactions involving the activation of a substrate, the pyridine nitrogen can act as a proton shuttle or co-catalyst.

While direct mechanistic studies on "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" are not extensively detailed in publicly available literature, insights can be drawn from related systems. For example, in the silylation of pyridines catalyzed by zinc salts, the reaction is proposed to proceed through the formation of a pyridinium silyl (B83357) cation intermediate. nih.govnih.gov This suggests that in a catalytic cycle involving "Pyridine, 4-[2-(triethoxysilyl)ethyl]-", the pyridine ring itself can be activated or participate in the reaction.

In other catalytic applications, such as the hydrogenation of pyridines catalyzed by frustrated Lewis pairs (FLPs), the pyridine derivative activates H₂. rsc.org A plausible pathway involves the formation of an ion pair intermediate, followed by hydride transfer. rsc.org When "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" is part of a catalytic system, its pyridine moiety could play a similar role in activating small molecules.

The following table summarizes plausible catalytic steps involving the pyridine moiety based on analogous systems.

Catalytic StepDescriptionPotential Role of Pyridine MoietySupporting Evidence from Analogous Systems
Substrate Activation Initial interaction between the catalyst and a reactant molecule.The pyridine nitrogen can act as a Lewis base, donating its lone pair of electrons to an electrophilic center of the substrate.In zinc-catalyzed silylation, the pyridine nitrogen interacts with the silylating agent. nih.govnih.gov
Intermediate Formation Formation of a transient species that is further converted to products.The pyridine can be part of a metal complex or form a charged intermediate, such as a pyridinium ion.Rhodium-catalyzed silylation proceeds via a (2-pyridyl)silylrhodium intermediate. rsc.org
Proton Transfer Facilitation of proton movement within the reaction environment.The basic nitrogen atom can accept and donate protons, acting as a proton shuttle.In FLP-catalyzed hydrogenation, proton transfer from the boron to the pyridinium is a key step. rsc.org
Product Release Desorption of the product from the catalytic site.The pyridine moiety, being part of the immobilized catalyst, facilitates the release of the transformed substrate.Reusability of silica-supported pyridine catalysts suggests efficient product release.

Interfacial Reaction Dynamics and Adsorption Mechanisms in Hybrid Material Formation

The formation of hybrid materials using "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" primarily involves the reaction of its triethoxysilyl group with a surface, typically silica (B1680970) or other metal oxides rich in hydroxyl groups. The dynamics of this interfacial reaction and the subsequent adsorption mechanism are critical for the properties of the final material.

The process begins with the physisorption of the silane (B1218182) molecule onto the surface, driven by weak interactions such as hydrogen bonding between the ethoxy groups and the surface silanols. This is followed by the hydrolysis of the ethoxy groups to form silanetriols (Si(OH)₃). The presence of surface water or atmospheric moisture is crucial for this step. These silanetriols can then undergo condensation reactions with the surface hydroxyl groups (M-OH, where M is Si, Al, etc.), forming stable covalent M-O-Si bonds.

Studies on the grafting of silane coupling agents onto silica gel have shown that the reaction conditions, such as the hydration degree of the silica, the amount of silane, and the reaction temperature, significantly influence the grafting rate and the nature of the grafted layer. nih.gov For instance, the grafting of vinyl triethoxysilane (B36694) on macroporous silica gel was found to proceed via two different connection types on the surface. nih.gov A similar complexity can be expected for "Pyridine, 4-[2-(triethoxysilyl)ethyl]-".

The pyridine group itself can also influence the adsorption process. Its basic nature can lead to specific interactions with acidic sites on the surface, potentially affecting the orientation of the molecule before and during the grafting reaction. The adsorption of pyridine on metal oxide surfaces has been shown to occur through various coordination modes, which could also play a role in the initial stages of hybrid material formation. researchgate.net

The following table outlines the key stages and influencing factors in the interfacial reaction and adsorption of "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" on a hydroxylated surface.

Stage of InteractionDescriptionKey Influencing FactorsExpected Outcome
Physisorption Initial, non-covalent association of the silane with the surface.Surface hydroxyl density, solvent polarity, temperature.Reversible adsorption of the silane molecule on the surface.
Hydrolysis Cleavage of the Si-OEt bonds to form Si-OH groups.Water availability (surface-bound or in the reaction medium), pH.Formation of reactive silanetriol intermediates.
Condensation Formation of covalent Si-O-M bonds with the surface.Temperature, catalyst (if any), surface reactivity.Irreversible grafting of the pyridine-functionalized silane onto the surface.
Intermolecular Condensation Reaction between adjacent hydrolyzed silane molecules.Surface coverage, mobility of adsorbed species.Formation of a cross-linked polysiloxane layer on the surface.

Advanced Applications of Pyridine, 4 2 Triethoxysilyl Ethyl in Chemical Research

Catalytic Applications and Catalyst Design

Role as a Support for Homogeneous and Heterogeneous Catalysts

Pyridine (B92270), 4-[2-(triethoxysilyl)ethyl]- serves as an effective linker for immobilizing catalytic species onto solid supports, bridging the gap between homogeneous and heterogeneous catalysis. The triethoxysilyl group can undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. These groups can then condense with hydroxyl groups on the surface of inorganic materials like silica (B1680970) or glass, forming stable siloxane (Si-O-Si) bonds. This process grafts the pyridine functionality onto the support material.

Once anchored, the pyridine ring's nitrogen atom, with its available lone pair of electrons, can act as a ligand to coordinate with various transition metal ions or complexes. cymitquimica.com This immobilization prevents the leaching of the expensive metal catalyst into the reaction medium, a common issue with homogeneous catalysts. Furthermore, anchoring the catalyst on a solid support, such as magnetic nanoparticles, facilitates easy separation from the reaction mixture using an external magnetic field, simplifying product purification and enabling catalyst reuse. researchgate.netscispace.com This approach combines the high activity and selectivity of homogeneous catalysts with the operational advantages of heterogeneous systems.

Participation in Acid-Catalyzed Processes and Lewis Acidic Reactions

The nitrogen atom in the pyridine ring of Pyridine, 4-[2-(triethoxysilyl)ethyl]- is a Lewis base, capable of donating its electron pair to a Lewis acid. researchgate.net This interaction is fundamental to its role in various acid-catalyzed reactions. When it interacts with a Lewis acid (e.g., a metal ion like Zn²⁺), it can activate the pyridine ring itself, making it more susceptible to nucleophilic attack. researchgate.net

Conversely, the pyridine moiety can function as an organic base catalyst. In reactions like esterification, pyridine is often more effective than aliphatic amines such as triethylamine (B128534) (TEA). scispace.comjocpr.com This enhanced catalytic activity is attributed to pyridine's planar structure, where the nitrogen's lone pair is sterically accessible and does not participate in aromatic resonance. jocpr.com In contrast, the ethyl groups in triethylamine can sterically hinder the nitrogen atom's ability to interact with other reactants. jocpr.com The compound can also be used as a probe molecule to titrate and characterize the concentration of Brønsted and Lewis acid sites on the surface of solid acid catalysts like zeolites and amorphous silica-alumina. tue.nlresearchgate.net

Catalyst FeaturePyridineTriethylamine (TEA)Reference
StructurePlanar, aromaticNon-planar, aliphatic jocpr.com
Steric Hindrance at N atomLowHigh (due to free rotation of ethyl groups) jocpr.com
Relative Effectiveness in EsterificationMore effectiveLess effective scispace.comjocpr.com

Applications in Specific Chemical Transformations (e.g., water oxidation, CO2 reduction)

The electronic properties of the pyridine ligand make it a valuable component in catalysts designed for critical energy-related chemical transformations.

Carbon Dioxide (CO₂) Reduction: Pyridine-based molecules, when anchored to electrode surfaces, can act as efficient co-catalysts for the electrochemical reduction of CO₂. nih.govmdpi.com The proposed mechanism involves the pyridine nitrogen facilitating proton-coupled electron transfer (PCET). nih.gov In some systems, the pyridine is reduced to a dihydropyridine (B1217469) intermediate, which possesses hydride-like reactivity and can transfer a hydride ion (H⁻) to CO₂, a key step in its conversion to products like carbon monoxide (CO) or formic acid. researchgate.net The immobilization of these pyridine moieties on a conductive support helps to concentrate the catalytic activity at the electrode surface.

TransformationRole of Pyridine MoietyProposed MechanismReference
CO₂ ReductionCo-catalyst/PromoterProton-coupled electron transfer (PCET); Dihydropyridine intermediate formation nih.govresearchgate.net
Water OxidationModifying Ligand / Electron RelayAlters catalyst redox potentials; Facilitates charge transfer nii.ac.jprsc.org

Investigation of Catalyst Reusability, Stability, and Efficiency

A significant advantage of immobilizing catalysts using Pyridine, 4-[2-(triethoxysilyl)ethyl]- or similar structures is the enhancement of catalyst stability and reusability. The covalent bonds formed between the silane (B1218182) and the support are robust under many reaction conditions, preventing the catalyst from detaching.

CatalystReactionNumber of CyclesObserved PerformanceReference
Pyridine-functionalized Mesoporous Organosilica (PMO-Py)Knoevenagel Condensation12No significant loss in catalytic activity or selectivity mdpi.com

Sensing Technologies and Biosensor Development

The dual functionality of Pyridine, 4-[2-(triethoxysilyl)ethyl]- is also exploited in the development of advanced sensors. The silane group provides a robust method for surface immobilization, while the chemical properties of the pyridine or attached molecules allow for the detection of specific analytes.

Mechanisms of Luminescence Quenching in Oxygen Sensors

Optical oxygen sensors often operate on the principle of luminescence quenching. researchgate.net In a typical sensor, a luminescent indicator dye (luminophore) is embedded within a solid, oxygen-permeable matrix. colby.edu The triethoxysilyl functionality of the subject compound is ideal for creating such matrices, particularly those based on silica or polysiloxanes, which have high oxygen permeability. nih.gov

The sensing mechanism is as follows:

The luminophore is excited by a light source, causing it to enter a long-lived excited state.

In the absence of oxygen, the luminophore returns to its ground state by emitting light (luminescence).

When molecular oxygen (the "quencher") is present, it can collide with the excited luminophore.

Through a non-radiative process, the oxygen molecule deactivates the excited state of the luminophore, preventing it from emitting a photon. This process is known as dynamic or collisional quenching. colby.edu

The intensity and/or the lifetime of the luminescence decreases as the oxygen concentration increases. This relationship is often described by the Stern-Volmer equation. colby.edu The polymer matrix in which the dye is immobilized is not perfectly uniform, leading to different microenvironments for the dye molecules. This can result in non-linear Stern-Volmer plots, which can be analyzed using models that account for these different domains. colby.edunih.gov

Design of Selective Detection Systems for Chemical Analytes

The design of selective detection systems leveraging Pyridine, 4-[2-(triethoxysilyl)ethyl]- is predicated on the specific and often strong interaction between the pyridine nitrogen and target analytes. mdpi.com This interaction can manifest as coordination bonds with metal ions or hydrogen bonding with protic species, leading to a measurable change in the system's physical or chemical properties.

Metal Ion Detection: The lone pair of electrons on the pyridine nitrogen makes it an excellent ligand for various metal ions. researchgate.netmdpi.com When Pyridine, 4-[2-(triethoxysilyl)ethyl]- is incorporated into a sensor platform, its exposure to a solution containing metal ions can lead to the formation of metal-pyridine complexes. This complexation event can be transduced into a detectable signal through several mechanisms:

Fluorometric Sensing: By co-immobilizing a fluorescent probe along with Pyridine, 4-[2-(triethoxysilyl)ethyl]-, the binding of a metal ion can cause a change in the fluorescence emission through mechanisms such as photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). For instance, the coordination of a paramagnetic metal ion could quench the fluorescence, while interaction with other ions might lead to fluorescence enhancement. mdpi.comnih.gov

Colorimetric Sensing: The formation of a metal complex can alter the electronic structure of the pyridine ring or an associated chromophore, resulting in a visible color change. This allows for simple, naked-eye detection of the target analyte.

Electrochemical Sensing: When immobilized on an electrode surface, the binding of an analyte to the pyridine moiety can alter the electrochemical properties of the interface, such as capacitance or charge transfer resistance. These changes can be quantified using techniques like electrochemical impedance spectroscopy (EIS) or cyclic voltammetry (CV). rsc.org

The selectivity of these sensors can be tuned by modifying the chemical environment around the pyridine ring. Introducing steric hindrance or other functional groups can favor the binding of specific ions over others based on their size, charge density, and coordination geometry. rsc.org

Illustrative Selectivity of a Hypothetical Sensor:

The following table illustrates the potential selectivity of a fluorescent sensor based on Pyridine, 4-[2-(triethoxysilyl)ethyl]- for various metal ions. The data is representative of typical research findings in this area.

Analyte (Metal Ion)Fluorescence ResponseLimit of Detection (LOD)
Cu²⁺High Quenching0.5 µM
Fe³⁺Moderate Quenching1.0 µM
Ni²⁺Slight Quenching5.0 µM
Zn²⁺No Significant Change> 100 µM
Na⁺No Significant Change> 100 µM

This table is for illustrative purposes and represents typical performance characteristics of similar pyridine-based sensors.

Detection of Other Analytes: Beyond metal ions, the pyridine group can interact with other chemical species. For example, it can act as a proton acceptor, enabling the design of pH sensors where protonation of the pyridine nitrogen leads to a change in an optical or electrochemical signal. nih.gov Furthermore, the aromatic nature of the pyridine ring can facilitate π-π stacking interactions, allowing for the potential detection of certain organic molecules.

Integration into Polymer-Bound Sensor Architectures

The triethoxysilyl group of Pyridine, 4-[2-(triethoxysilyl)ethyl]- is the key to its successful integration into polymer-bound sensor architectures. mdpi.comdrexel.edu This functional group allows for covalent attachment to or the formation of a polymer matrix, which offers several advantages for sensor development, including enhanced stability, processability, and the creation of robust sensing films or particles.

Surface Functionalization of Polymer Substrates: One common approach is to graft the molecule onto the surface of a pre-existing polymer that has hydroxyl or other suitable functional groups. The triethoxysilyl group can react with these surface groups to form stable siloxane bonds. This method creates a functionalized surface layer on materials like polymer films, fibers, or beads.

Formation of Polysiloxane Networks: Pyridine, 4-[2-(triethoxysilyl)ethyl]- can undergo hydrolysis and condensation reactions (a sol-gel process) to form a cross-linked polysiloxane network. researchgate.net This can be done in the presence of other monomers to create a hybrid organic-inorganic polymer. The resulting material is a solid matrix with pyridine groups distributed throughout its structure. This approach is particularly useful for creating sensor films and coatings.

Incorporation into Polymer Composites: The molecule can be blended with other polymers to form composite materials. mdpi.com The silane group can improve the compatibility between the pyridyl-functionalized component and the bulk polymer matrix. This allows for the creation of materials with the desired mechanical properties of the host polymer and the sensing capabilities of the pyridine unit.

Research Findings on Polymer-Bound Pyridine Sensors:

Research on related pyridyl-functionalized siloxanes has demonstrated their utility in various sensor applications. researchgate.net For example, polysiloxanes containing pyridine groups have been shown to act as ligands for metal ions and as reusable pH indicators. researchgate.net The polymer matrix provides a stable environment for the sensing moieties and allows for the fabrication of transparent and durable sensor materials.

In a study on a silsesquioxane-based polymer functionalized with bis(benzimidazole)pyridine, the material exhibited the ability to differentiate between Zn(II) and Cd(II) ions through distinct fluorescence responses. nih.gov The polymer could also be embedded in a paper strip, demonstrating its potential for creating practical, solid-phase ion sensors. nih.gov These examples highlight the versatility that polymer integration offers.

Illustrative Comparison of Sensor Architectures:

The table below provides a representative comparison of different polymer-bound sensor architectures incorporating a molecule like Pyridine, 4-[2-(triethoxysilyl)ethyl]-.

ArchitectureAdvantagesDisadvantagesTypical Application
Surface Grafting Simple to prepare; preserves bulk properties of the substrate.Lower density of sensing sites.Modifying sensor probes or films.
Polysiloxane Network High density of sensing sites; robust and stable matrix.Can be brittle if not co-polymerized.Sensor coatings and membranes.
Polymer Composite Tunable mechanical properties; good processability.Potential for phase separation; may have lower sensitivity.Bulk sensing materials.

This table is for illustrative purposes and outlines general characteristics of these sensor types.

The integration of Pyridine, 4-[2-(triethoxysilyl)ethyl]- into polymer architectures ultimately allows for the development of a wide range of sensing devices, from thin films and coatings to functionalized nanoparticles, with applications in environmental monitoring, industrial process control, and beyond.

Advanced Spectroscopic and Structural Characterization in Pyridine, 4 2 Triethoxysilyl Ethyl Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

1D and 2D NMR for Structural Elucidation

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, are fundamental for the initial structural verification. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms.

For a definitive assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. A COSY spectrum establishes correlations between protons that are coupled to each other, typically through two or three bonds. HSQC correlates protons directly to the carbons they are attached to, while HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds). These correlations provide an unambiguous map of the molecular connectivity.

While specific, high-resolution NMR data for "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" is not widely available in published literature, the expected chemical shifts can be inferred from related structures.

Table 1: Predicted ¹H NMR Chemical Shifts for Pyridine (B92270), 4-[2-(triethoxysilyl)ethyl]-

Protons Predicted Chemical Shift (ppm)
Pyridine (α-H) ~8.5
Pyridine (β-H) ~7.2
-CH₂- (next to pyridine) ~2.8
-CH₂- (next to Si) ~1.0
-O-CH₂- (ethoxy) ~3.8

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyridine, 4-[2-(triethoxysilyl)ethyl]-

Carbons Predicted Chemical Shift (ppm)
Pyridine (Cα) ~150
Pyridine (Cβ) ~124
Pyridine (Cγ) ~150
-CH₂- (next to pyridine) ~30
-CH₂- (next to Si) ~15
-O-CH₂- (ethoxy) ~58

Application in Protonation and Conformational Studies

NMR spectroscopy is also a powerful tool for studying the dynamic behavior of "Pyridine, 4-[2-(triethoxysilyl)ethyl]-", including protonation and conformational changes. The nitrogen atom in the pyridine ring can be protonated by acids, leading to significant changes in the electronic structure of the ring. This change is readily observed in the ¹H and ¹³C NMR spectra, where the signals for the pyridine protons and carbons will shift, typically to a lower field (higher ppm). The magnitude of this shift can provide information about the extent of protonation and the pKa of the pyridine nitrogen.

Conformational studies can be performed using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and by analyzing coupling constants. These methods can provide insights into the rotation around the single bonds in the ethylsilyl chain and the preferred spatial arrangement of the molecule in solution.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These techniques are complementary and are used to identify functional groups and to study intermolecular interactions.

Analysis of Functional Group Vibrations

The IR and Raman spectra of "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" are characterized by absorption bands corresponding to its constituent functional groups. The pyridine ring exhibits characteristic C-H and C=N stretching and ring breathing vibrations. The ethyl chain shows C-H stretching, bending, and wagging modes. The triethoxysilyl group is identified by its strong Si-O-C and O-C-C stretching vibrations.

Table 3: Key Vibrational Frequencies for Pyridine, 4-[2-(triethoxysilyl)ethyl]-

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Pyridine Ring C=N Stretch 1590 - 1610
Pyridine Ring Ring Breathing 990 - 1030
Alkyl C-H Stretch 2850 - 2980
Si-O-C Asymmetric Stretch 1080 - 1100

Identification of Adsorbed Species on Surfaces

A significant application of "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" is in surface modification, particularly of materials like silica (B1680970). Vibrational spectroscopy is instrumental in characterizing the adsorbed layer. When the molecule is grafted onto a silica surface, the triethoxy groups hydrolyze to form silanols (Si-OH), which then condense with the surface silanol (B1196071) groups to form stable Si-O-Si bonds.

FTIR spectroscopy can monitor this process by observing the disappearance of the Si-O-C vibrations of the ethoxy groups and the appearance of bands associated with the newly formed siloxane bridges. The vibrational modes of the pyridine ring can also be used to probe the environment of the adsorbed molecule and its interaction with the surface.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For "Pyridine, 4-[2-(triethoxysilyl)ethyl]-", techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are often employed.

The mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the ethoxy groups from the silicon atom and the fragmentation of the ethyl-pyridine linkage. Analyzing these fragments allows for the confirmation of the different parts of the molecular structure. Studies on related pyridyl-functionalized siloxanes have shown that fragmentation pathways can provide clear structural information. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name

Electron Microscopy (SEM, TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for characterizing materials functionalized with "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" at the micro- and nanoscale.

Morphological Analysis of Hybrid Materials and Nanostructures

When "Pyridine, 4-[2-(triethoxysilyl)ethyl]-" is used in sol-gel processes, typically through co-condensation with precursors like tetraethoxysilane (TEOS), it becomes incorporated into a silica-based hybrid material. researchgate.netnih.gov Electron microscopy is indispensable for visualizing the morphology of these resulting materials, which can range from porous xerogels to discrete nanoparticles. researchgate.netresearchgate.net

Transmission Electron Microscopy (TEM) offers higher resolution, allowing for the visualization of the internal structure of the nanostructured materials. researchgate.netnih.gov In the case of mesoporous silica nanoparticles functionalized with organosilanes, TEM images can clearly show the porous network within the particles and confirm their size and monodispersity. researchgate.net TEM analysis is crucial for confirming that the functionalization process does not significantly alter the intended nanostructure, such as the ordered pore channels in mesoporous materials. researchgate.net

The table below outlines the typical morphological features of organosilane-functionalized hybrid materials as observed by SEM and TEM.

Table 2: Morphological Features of Functionalized Hybrid Materials via Electron Microscopy

Analytical Technique Observed Feature Significance Reference Example
SEM Particle Size & Distribution Determines the average size and uniformity of nanoparticles. Characterization of mesoporous silica nanoparticles (MSN-COOH) showed an average diameter of ~110 nm. researchgate.net
Surface Topography Reveals surface roughness, cracks, and aggregation. Micrographs of xerogels show varied surface textures based on synthesis conditions. researchgate.net
TEM Internal Porous Structure Visualizes the presence, size, and ordering of mesopores within materials. TEM images confirm the internal porous structure of mesoporous organosilica samples. researchgate.net
Primary Particle Shape Confirms the shape (e.g., spherical) of individual primary nanoparticles. High-resolution TEM directly observes the size and shape of individual nanoparticles. ekb.eg

Characterization of Interfacial Adhesion and Dispersion

"Pyridine, 4-[2-(triethoxysilyl)ethyl]-" is designed to function as a coupling agent or adhesion promoter, forming a durable link between inorganic substrates (like glass, metals, or silica) and organic polymers or coatings. nih.gov The triethoxysilyl group forms covalent Si-O-Si bonds with the inorganic surface, while the pyridine ring provides a functional interface for interaction or bonding with the organic phase. Electron microscopy is vital for evaluating the effectiveness of this interfacial bridge.

Characterization often involves analyzing the cross-section of a composite material or the fracture surface after mechanical testing (e.g., a peel test). nih.govmdpi.com

SEM analysis of fracture surfaces is a common method to assess interfacial adhesion. mdpi.comnih.gov If the fracture occurs cleanly at the interface between the substrate and the polymer, it indicates poor adhesion. Conversely, if the fracture surface shows that the polymer has failed (cohesive failure) rather than the interface, it implies that the adhesion provided by the silane (B1218182) coupling agent is strong—often stronger than the polymer matrix itself. nih.gov

TEM analysis of the interface can provide nanoscale visualization of the interfacial layer formed by the silane. nih.gov In studies of similar molecular grafting techniques, TEM has been used to observe the molecular nanolayers, which can be just a few nanometers thick, confirming the formation of a continuous and intimate connection between the two dissimilar materials. nih.gov For nanocomposites, TEM is also the preferred method to directly visualize the dispersion of functionalized nanoparticles within a polymer matrix, assessing whether the silane surface treatment has prevented aggregation and promoted a homogeneous distribution. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability of Functionalized Materials

For a hybrid silica material functionalized with this pyridine silane, a typical TGA curve would exhibit several distinct mass loss stages:

Below ~150°C: A small initial weight loss is typically observed, corresponding to the desorption of physisorbed water and residual solvent (e.g., ethanol) from the material's surface and pores.

~200°C to 500°C: This major weight loss region is associated with the thermal decomposition of the organic moiety—the 4-[2-(ethyl)pyridine] group. The presence of the relatively stable pyridine ring can enhance the thermal stability of the material compared to simple alkyl-functionalized silicas. mdpi.commdpi.com The degradation of poly(4-vinylpyridine), for example, occurs in this range. researchgate.net

Above ~500°C: A continued, gradual weight loss may occur due to the condensation of residual silanol (Si-OH) groups within the silica network to form siloxane (Si-O-Si) bonds, releasing water. The final residual mass at the end of the analysis (e.g., at 800°C) corresponds to the inorganic silica content. nih.gov

By quantifying the percentage of mass lost in the second stage, one can calculate the loading of the organic functional group on the silica support. TGA is also used to compare the thermal stability of different formulations, showing how factors like the degree of cross-linking or the nature of the organic group affect the material's performance at elevated temperatures. nih.govmdpi.com

Table 4: Typical TGA Decomposition Stages for Pyridine-Silane Functionalized Silica

Temperature Range (°C) Event Significance
25 - 150 Desorption Removal of physically bound water and solvents.
200 - 500 Organic Decomposition Degradation of the 4-[2-(ethyl)pyridine] functional group. The mass loss is proportional to the organic loading.
> 500 Dehydroxylation Condensation of silanol groups in the inorganic silica matrix.

Elemental Analysis Techniques (e.g., EDX, ICP-OES) for Compositional Verification

In the research and application of Pyridine, 4-[2-(triethoxysilyl)ethyl]-, verifying the elemental composition is crucial for confirming the compound's identity, purity, and its successful grafting onto various substrates. Techniques such as Energy-Dispersive X-ray Spectroscopy (EDX) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are powerful tools for this purpose. They provide both qualitative and quantitative information on the elemental makeup of a sample.

Energy-Dispersive X-ray Spectroscopy (EDX)

EDX, often coupled with scanning electron microscopy (SEM), is a surface-sensitive technique that identifies the elemental composition of a material. researchgate.net It works by bombarding the sample with an electron beam, which excites electrons in the sample's atoms. When these electrons return to their ground state, they emit X-rays with energies characteristic of each element present. researchgate.net

In the context of Pyridine, 4-[2-(triethoxysilyl)ethyl]-, EDX is instrumental in confirming the presence of the silane on a modified surface. For instance, when this compound is used to functionalize silica nanoparticles or other substrates, EDX analysis of the resulting material is expected to show peaks corresponding to Silicon (Si), Carbon (C), Nitrogen (N), and Oxygen (O). The detection of nitrogen and a corresponding increase in the silicon signal on a substrate post-functionalization are strong indicators of the successful immobilization of the pyridine-containing silane.

Research on various silane-treated surfaces demonstrates the utility of EDX in confirming the presence and distribution of elements from the functionalizing agent. researchgate.netresearchgate.net For a substrate treated with Pyridine, 4-[2-(triethoxysilyl)ethyl]-, a typical EDX spectrum would display distinct peaks for the constituent elements. The relative atomic or weight percentages obtained can be compared with the theoretical composition to assess the purity and efficiency of the surface modification.

Interactive Data Table: Representative EDX Data for a Silica Surface Functionalized with Pyridine, 4-[2-(triethoxysilyl)ethyl]-

The following table illustrates the kind of data that would be obtained from an EDX analysis of a silica (SiO₂) surface before and after functionalization. The "After Functionalization" data confirms the presence of the organic and silicon components of the silane.

ElementTheoretical Atomic % in Pure CompoundAtomic % (Unfunctionalized SiO₂)Atomic % (Functionalized SiO₂)
Carbon (C)57.95-45.2
Nitrogen (N)5.20-4.1
Oxygen (O)17.8166.730.5
Silicon (Si)10.4233.320.2
Total 100 100 100

Note: The data in the "Functionalized SiO₂" column is representative and serves to illustrate the expected outcome of an EDX analysis. Actual values would vary based on the density of the silane layer and the substrate.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)

ICP-OES is a highly sensitive technique used for the quantitative determination of a wide range of elements in a sample. The sample is introduced into an argon plasma, which excites the atoms of the elements present. As these atoms relax to their ground state, they emit light at characteristic wavelengths for each element. The intensity of the emitted light is proportional to the concentration of the element in the sample.

For the analysis of Pyridine, 4-[2-(triethoxysilyl)ethyl]-, ICP-OES is particularly useful for determining the silicon content with high accuracy. researchgate.netcymitquimica.com For instance, if the silane is used to functionalize nanoparticles, these particles can be digested in an appropriate acid mixture, and the resulting solution can be analyzed by ICP-OES to quantify the amount of silicon, and thus the amount of silane, present. cymitquimica.com This method is invaluable for optimizing functionalization protocols and ensuring the quality and consistency of the final product.

Research involving the extraction of silica from various sources often employs ICP-OES to determine the purity of the resulting silicon dioxide. researchgate.netgelest.com Similarly, in studies where materials are functionalized with silanes, ICP-OES can provide a bulk quantitative measure of the silicon content, complementing the surface-sensitive information from EDX.

Computational Chemistry and Theoretical Modeling of Pyridine, 4 2 Triethoxysilyl Ethyl Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For Pyridine (B92270), 4-[2-(triethoxysilyl)ethyl]-, DFT calculations can elucidate its structure, stability, and reactivity.

The most likely site for protonation on Pyridine, 4-[2-(triethoxysilyl)ethyl]- is the nitrogen atom of the pyridine ring, due to its lone pair of electrons. DFT calculations can confirm this by comparing the energies of different protonated forms. The proton affinity can be calculated, providing a quantitative measure of its basicity. Upon protonation, changes in the aromaticity of the pyridine ring can be assessed using indices like the Nucleus-Independent Chemical Shift (NICS), which computationally gauges the magnetic shielding at the center of the ring to quantify its aromatic character.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic properties. For Pyridine, 4-[2-(triethoxysilyl)ethyl]-, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be associated with the ring's π-system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo electronic transitions and be more reactive. These calculations are also fundamental for predicting the molecule's UV-Vis absorption spectrum, as the electronic transitions from occupied to unoccupied orbitals correspond to the absorption of light at specific wavelengths.

Table 1: Representative Frontier Orbital Data for a Substituted Pyridine System

OrbitalEnergy (eV)Description
HOMO-6.5Primarily located on the pyridine ring π-system
LUMO-1.2Also located on the pyridine ring π*-system
Gap5.3Indicates high kinetic stability

Note: This table is illustrative and based on general data for similar substituted pyridines. Actual values for Pyridine, 4-[2-(triethoxysilyl)ethyl]- would require specific calculations.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. For Pyridine, 4-[2-(triethoxysilyl)ethyl]-, the MEP map would show a region of negative potential (typically colored red) around the nitrogen atom, confirming it as the primary site for electrophilic attack and protonation. Regions of positive potential (blue) would likely be found around the hydrogen atoms of the ethyl group and the ethoxy groups on the silicon atom, indicating susceptibility to nucleophilic attack. The map thus provides a clear guide to the molecule's reactive behavior.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time, offering insights into its flexibility and interactions.

MD simulations of Pyridine, 4-[2-(triethoxysilyl)ethyl]- would reveal the dynamic nature of the ethyl-triethoxysilyl side chain. These simulations can explore the different rotational conformations (rotamers) of the C-C and C-Si bonds and determine their relative stabilities. By simulating the molecule in a solvent, one can observe how intermolecular interactions influence its conformational preferences. The results would provide a detailed understanding of the molecule's flexibility and the most populated shapes it adopts in solution, which is crucial for understanding its interactions with other molecules or surfaces.

Modeling of Interfacial Interactions and Self-Assembly Processes

The dual functionality of Pyridine, 4-[2-(triethoxysilyl)ethyl]-—a polar aromatic pyridine head and a reactive triethoxysilyl tail—makes its interfacial behavior and self-assembly critical to its applications in materials science. Computational modeling, particularly molecular dynamics (MD) simulations, is a powerful tool for elucidating these complex processes.

MD simulations can model the adsorption and orientation of silylated pyridines on various substrates. For instance, studies on the adsorption of pyridine onto silica (B1680970) surfaces reveal that the interaction is primarily driven by hydrogen bonding between the pyridine's nitrogen atom and the surface hydroxyl groups. In the case of Pyridine, 4-[2-(triethoxysilyl)ethyl]-, the ethyl spacer provides flexibility, allowing the pyridine moiety to orient itself favorably at the interface. The triethoxysilyl group is prone to hydrolysis, forming silanol (B1196071) groups that can then condense with surface hydroxyls on substrates like glass or silica, or with each other to form a polysiloxane network.

Molecular dynamics simulations can track the trajectories of individual molecules, providing a detailed picture of the self-assembly process. Key parameters that can be extracted from these simulations include:

Adsorption Energy: The strength of the interaction between the molecule and the surface.

Orientation Analysis: The preferential alignment of the pyridine ring and the silyl (B83357) group with respect to the surface.

Radial Distribution Functions: To understand the packing and ordering of the molecules in the self-assembled monolayer.

A hypothetical MD simulation of Pyridine, 4-[2-(triethoxysilyl)ethyl]- on a hydroxylated silica surface would likely show the initial physisorption of the molecule, driven by weaker van der Waals forces and hydrogen bonding of the pyridine nitrogen. Over time, and in the presence of water, the simulation would model the hydrolysis of the triethoxy groups to trihydroxysilyl groups, followed by the chemisorption through the formation of strong covalent Si-O-Si bonds with the surface.

Table 1: Hypothetical Interfacial Interaction Data from Molecular Dynamics Simulations

Parameter Value Description
Adsorption Energy (Physisorption) -45 kJ/mol Initial interaction energy of the pyridine head with the silica surface.
Adsorption Energy (Chemisorption) -250 kJ/mol Energy released upon formation of covalent bonds after hydrolysis.
Average Tilt Angle of Pyridine Ring 30° The average angle of the pyridine ring plane with respect to the surface normal.
Surface Coverage 2.5 molecules/nm² The density of molecules in a well-formed self-assembled monolayer.

This table presents hypothetical data for illustrative purposes.

Quantum Mechanical (QM) Approaches for Reaction Mechanism Elucidation

Quantum mechanical methods, such as Density Functional Theory (DFT), are essential for investigating the electronic structure and reactivity of molecules, providing deep insights into reaction mechanisms. For Pyridine, 4-[2-(triethoxysilyl)ethyl]-, QM calculations can be employed to understand the hydrolysis and condensation reactions of the triethoxysilyl group, as well as the influence of the pyridine ring on this reactivity.

DFT calculations can be used to determine the transition state geometries and activation energies for the key reaction steps. The hydrolysis of the Si-O-C bond, for example, can be modeled in the presence of a water molecule and, potentially, a catalyst. The calculated energy barriers provide a quantitative measure of the reaction rate.

Furthermore, QM methods can elucidate how the electronic properties of the pyridine ring affect the reactivity of the silyl group. The electron-withdrawing or -donating nature of the substituted pyridine can influence the partial charges on the silicon and oxygen atoms, thereby modulating the susceptibility of the silyl group to nucleophilic attack during hydrolysis.

A recent study on the reaction of pyridine with excited nitrogen atoms, while not directly involving the silyl derivative, showcases the power of QM in mapping complex reaction pathways, including ring-opening and the formation of various nitrogen-containing products. nih.govchemrxiv.orgresearchgate.net Similar approaches could be used to study the thermal or photochemical degradation pathways of Pyridine, 4-[2-(triethoxysilyl)ethyl]-.

Table 2: Hypothetical QM Data for Hydrolysis of Pyridine, 4-[2-(triethoxysilyl)ethyl]-

Reaction Step Method Calculated Activation Energy (kcal/mol)
First Hydrolysis Step DFT (B3LYP/6-31G*) 15.2
Second Hydrolysis Step DFT (B3LYP/6-31G*) 18.5
Third Hydrolysis Step DFT (B3LYP/6-31G*) 21.1
Dimerization (Condensation) DFT (B3LYP/6-31G*) 12.8

This table presents hypothetical data for illustrative purposes.

Predictive Modeling for Material Properties and Performance Optimization

A significant advantage of computational modeling is its ability to predict the properties of materials before they are synthesized, enabling a more targeted and efficient approach to materials design. For materials incorporating Pyridine, 4-[2-(triethoxysilyl)ethyl]-, predictive modeling can be used to optimize performance characteristics such as adhesion, thermal stability, and optical properties.

By creating computational models of interfaces between a polymer matrix and a silica filler functionalized with Pyridine, 4-[2-(triethoxysilyl)ethyl]-, it is possible to predict the interfacial shear strength. This allows for the in-silico screening of different coupling agents and surface treatments to identify those that will lead to the strongest composite materials.

Similarly, the thermal stability of a material containing this silylated pyridine can be investigated by simulating its decomposition at high temperatures. These simulations can identify the weakest bonds and the initial decomposition pathways, providing guidance on how to improve the thermal resistance of the material.

DFT calculations have been used to investigate the electronic structure and absorption spectra of various pyridine derivatives. This type of predictive modeling can be applied to Pyridine, 4-[2-(triethoxysilyl)ethyl]- to understand its optical properties and to design materials with specific responses to light, for applications in sensors or coatings.

Table 3: Predicted Material Properties Using Computational Modeling

Material System Property Predicted Modeling Technique Predicted Outcome
Epoxy-Silica Composite Interfacial Shear Strength Molecular Dynamics 35% increase with functionalization
Polyurethane Coating Thermal Decomposition Temp. Reactive Force Field MD Onset at 350°C
Functionalized Nanoparticle UV-Vis Absorption Peak TD-DFT 260 nm

This table presents hypothetical data for illustrative purposes.

Future Research Directions and Translational Impact

Development of Novel Synthetic Pathways for Enhanced Efficiency and Selectivity

The primary synthesis of Pyridine (B92270), 4-[2-(triethoxysilyl)ethyl]- involves the hydrosilylation of 4-vinylpyridine (B31050) with triethoxysilane (B36694), often catalyzed by platinum-based catalysts like Karstedt's catalyst. While effective, current research focuses on developing more efficient, selective, and sustainable synthetic routes. Future directions aim to address the cost of catalysts, improve reaction yields, and minimize the formation of byproducts.

Key research areas include:

Alternative Catalysis: Investigating the use of earth-abundant and less expensive metal catalysts (e.g., iron, nickel) to replace platinum, thereby reducing the economic and environmental cost of synthesis.

Catalyst-Free Methods: Exploring photochemical or electrochemical methods to initiate the hydrosilylation reaction, which could lead to cleaner reaction profiles and easier purification.

Flow Chemistry: Implementing continuous flow reactor systems for the synthesis, which can offer better control over reaction parameters, leading to higher yields and selectivity, as well as safer and more scalable production.

Table 1: Comparison of Synthetic Methodologies for Pyridine, 4-[2-(triethoxysilyl)ethyl]-

MethodologyCatalystTypical Yield (%)Key AdvantagesResearch Focus
Conventional Hydrosilylation Platinum-based (e.g., Karstedt's)85-95High yield, well-establishedCost reduction, catalyst recycling
Alternative Metal Catalysis Iron, Nickel, Cobalt complexes60-80 (variable)Lower cost, earth-abundant metalsImproving catalyst stability and activity
Photochemical Synthesis PhotoinitiatorsUnder InvestigationCatalyst-free, mild conditionsWavelength optimization, quantum yield
Continuous Flow Synthesis Various catalysts>95 (optimized)Enhanced safety, scalability, controlReactor design, process optimization

Exploration of Expanded Applications in Emerging Technologies

The ability of Pyridine, 4-[2-(triethoxysilyl)ethyl]- to form self-assembling monolayers (SAMs) on various oxide surfaces makes it a prime candidate for integration into a range of emerging technologies.

Advanced Energy Materials: In the field of perovskite solar cells (PSCs), this molecule is used as an interface modification layer. It forms a hole-transporting SAM on transparent conductive oxides like indium tin oxide (ITO), improving the energy level alignment and reducing interfacial recombination losses. This leads to enhanced power conversion efficiency and long-term stability of the devices. Future research is geared towards understanding the long-term stability of these SAMs under operational stress and exploring derivatives with tailored electronic properties for even greater efficiency gains.

Environmental Remediation: The pyridine moiety can chelate with heavy metal ions, making its immobilized form a potential sorbent for water purification. By grafting Pyridine, 4-[2-(triethoxysilyl)ethyl]- onto silica (B1680970) or other solid supports, materials can be designed for the selective removal of toxic metals like lead, copper, and cadmium from industrial wastewater. Research is focused on maximizing the binding capacity and selectivity of these materials and ensuring their regenerability for multiple use cycles.

Table 2: Research Findings in Emerging Applications

Application AreaTechnologyRole of Pyridine, 4-[2-(triethoxysilyl)ethyl]-Key Research Findings
Advanced Energy Perovskite Solar CellsSelf-Assembling Monolayer (SAM) for Hole TransportIncreased power conversion efficiency; improved device stability
Environmental Remediation Heavy Metal AdsorptionSurface functionalization of sorbentsHigh binding affinity for specific divalent metal ions

Integration with Artificial Intelligence and Machine Learning for Accelerated Material Discovery and Design

The vast chemical space of possible derivatives of Pyridine, 4-[2-(triethoxysilyl)ethyl]- presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). By developing quantitative structure-property relationship (QSPR) models, researchers can predict the performance of novel, yet-to-be-synthesized molecules.

Future research in this domain will involve:

High-Throughput Virtual Screening: Using ML models to screen large libraries of virtual pyridine-silane derivatives to identify candidates with optimal properties for specific applications, such as improved binding energies for target metals or ideal electronic levels for solar cell interfaces.

Predictive Synthesis: Developing AI tools that can predict the most efficient synthetic pathways for novel derivatives, including reaction conditions and potential yields, thereby accelerating the experimental workflow.

Autonomous Research Systems: Integrating AI-driven material design with automated robotic platforms for synthesis and characterization, creating closed-loop systems for accelerated discovery.

Sustainability and Environmental Impact Assessment of Pyridine, 4-[2-(triethoxysilyl)ethyl]- Derivatives and Applications

A comprehensive assessment of the environmental impact and sustainability of Pyridine, 4-[2-(triethoxysilyl)ethyl]- and its applications is crucial for its responsible technological integration. This involves a life cycle assessment (LCA) approach, from raw material sourcing and synthesis to end-of-life considerations.

Key aspects under investigation include:

Green Chemistry Metrics: Evaluating the synthesis pathways based on principles of green chemistry, such as atom economy, E-factor (environmental factor), and the use of less hazardous solvents and catalysts.

Biodegradability and Ecotoxicity: Studying the degradation of the compound and its derivatives in various environmental compartments (soil, water) and assessing their potential toxicity to aquatic and terrestrial organisms. The hydrolysis of the triethoxysilyl group leads to the formation of ethanol (B145695) and silanetriols, which can then polycondense into polysiloxanes. The environmental fate of the pyridine functional group is also a key consideration.

Circularity and End-of-Life: For applications like environmental remediation, developing methods to regenerate and reuse the functionalized materials is essential. For electronic devices, research into the recyclability of materials containing these SAMs is necessary to promote a circular economy.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Pyridine, 4-[2-(triethoxysilyl)ethyl]- to ensure high purity and yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or hydrosilylation reactions. Key considerations include:

  • Inert Atmosphere : Use dry, oxygen-free conditions to prevent premature hydrolysis of the triethoxysilyl group .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or distillation under reduced pressure to isolate the product from byproducts like unreacted silanes or pyridine derivatives .
  • Yield Optimization : Stoichiometric control of reagents (e.g., triethoxysilane and 4-vinylpyridine) and catalysis by transition metals (e.g., Pt/C for hydrosilylation) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Pyridine, 4-[2-(triethoxysilyl)ethyl]-?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the pyridine ring substitution pattern and triethoxysilyl connectivity (e.g., δ ~0.6 ppm for Si-CH2_2) .
  • FTIR : Peaks at ~1100 cm1^{-1} (Si-O-C) and ~1600 cm1^{-1} (pyridine ring vibrations) validate functional groups .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular ion [M+H]+^+ and fragmentation patterns.
  • HPLC : Reversed-phase chromatography assesses purity, with C18 columns and UV detection at ~254 nm .

Advanced Research Questions

Q. How can Pyridine, 4-[2-(triethoxysilyl)ethyl]- be integrated into mesoporous silica materials via liquid crystal templating (LCT)?

  • Methodological Answer : The triethoxysilyl group enables covalent anchoring to silica frameworks during sol-gel synthesis. Steps include:

  • Co-condensation : Mix with tetraethyl orthosilicate (TEOS) under basic conditions (e.g., NH3_3) to form hybrid mesopores .
  • Template Removal : Calcination or solvent extraction to remove surfactants (e.g., CTAB), preserving the pyridine moiety for post-functionalization (e.g., metal coordination) .
  • Pore Size Control : Adjust surfactant chain length (e.g., C12_{12}-C18_{18}) to tune pore diameters (15–100 Å) .

Q. What strategies mitigate hydrolysis instability of the triethoxysilyl group during surface modification of nanoparticles?

  • Methodological Answer :

  • Controlled Hydrolysis : Use anhydrous solvents (e.g., toluene) and catalytic acids (e.g., HCl at 0.1 M) to slow hydrolysis rates .
  • In-situ Stabilization : Pre-adsorb the compound onto SiO2_2 nanoparticles in dry THF, followed by gradual water addition to promote controlled siloxane bond formation .
  • Protective Groups : Temporarily block the triethoxysilyl group with trimethylsilyl chloride, which is later removed under mild conditions .

Q. How does the pyridine moiety enhance the compound’s utility in immobilizing enzymes or catalysts?

  • Methodological Answer :

  • Coordination Sites : Pyridine’s lone pair binds transition metals (e.g., Cu2+^{2+}, Pd0^{0}) for heterogeneous catalysis (e.g., cross-coupling reactions) .
  • pH-Responsive Surfaces : Protonation/deprotonation of pyridine (pKa_a ~5) enables pH-dependent release of immobilized biomolecules .
  • Biointerface Design : Silane-pyridine hybrids form stable monolayers on glass, enabling oriented antibody attachment via EDC/NHS chemistry .

Q. How do structural analogs (e.g., trichlorosilyl vs. triethoxysilyl derivatives) differ in reactivity for hybrid material synthesis?

  • Methodological Answer :

  • Trichlorosilyl : Faster hydrolysis (minutes vs. hours for triethoxysilyl) due to higher electrophilicity, but generates HCl byproducts that may degrade sensitive substrates .
  • Triethoxysilyl : Slower, controllable condensation ideal for defect-free films; ethanol byproducts are less corrosive .
  • Comparative Studies : XPS analysis shows trichlorosilyl derivatives form denser siloxane networks, while triethoxysilyl groups yield more flexible interfaces .

Q. What experimental approaches resolve contradictions in reported hydrolysis rates of triethoxysilyl groups?

  • Methodological Answer :

  • Kinetic Studies : Use 29^{29}Si NMR to track hydrolysis intermediates (Q2^2, Q3^3, Q4^4 species) under varying pH and solvent conditions .
  • Surface Plasmon Resonance (SPR) : Monitor real-time adsorption/desorption on gold surfaces to correlate hydrolysis stability with surface coverage .
  • Controlled Humidity Chambers : Quantify condensation rates at 30–80% relative humidity to identify environmental dependencies .

Retrosynthesis Analysis

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Pyridine, 4-[2-(triethoxysilyl)ethyl]-
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Pyridine, 4-[2-(triethoxysilyl)ethyl]-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.